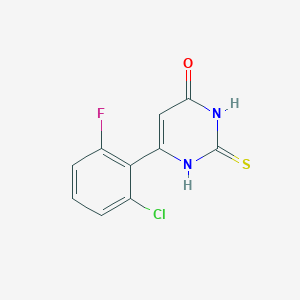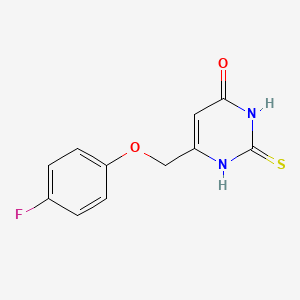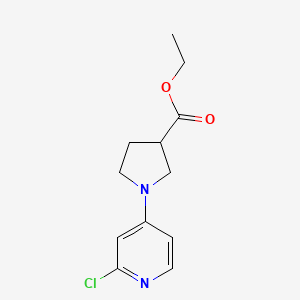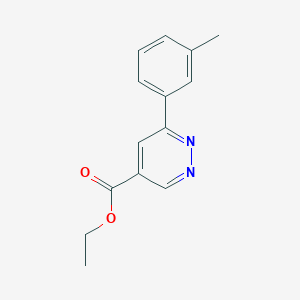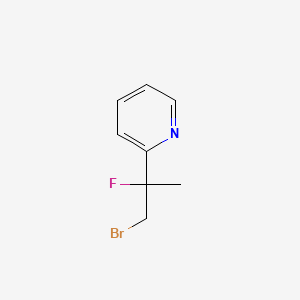
4-氯-2-甲基-6-(3-苯基丙基)嘧啶
描述
“4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. For example, a novel and efficient synthesis of pyrimidine from β-formyl enamide involves samarium chloride catalysed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .Molecular Structure Analysis
The molecular formula of “4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine” is C14H15ClN2. The molecular weight is 246.73 g/mol.Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .科学研究应用
杀菌剂开发
具有嘧啶碱基的化合物因其杀菌特性而被研究。正如4-氯-2-甲基嘧啶中氯基的存在,表明4-氯-2-甲基-6-(3-苯基丙基)嘧啶可以作为控制真菌病原体如S. sclerotiorum 的候选药物。
抗真菌活性
新型嘧啶衍生物的合成已被用于探索抗真菌活性。 鉴于结构相似性,4-氯-2-甲基-6-(3-苯基丙基)嘧啶在与各种苯胺相互作用时也可能表现出抗真菌特性 .
晶体结构分析
嘧啶衍生物的晶体结构通常被分析以了解它们的化学行为和相互作用。 此分析对于药物设计和其他分子结构起关键作用的应用至关重要 .
生物活性研究
嘧啶衍生物以其生物活性而闻名,包括抗氧化特性。 对类似化合物(如嘧啶并[4,5-d]嘧啶衍生物)的研究表明4-氯-2-甲基-6-(3-苯基丙基)嘧啶具有潜在的生物活性用途 .
作用机制
Target of Action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key components of many biological molecules, including DNA and RNA, and therefore can interact with a wide range of biological targets.
Mode of Action
The specific mode of action would depend on the particular pyrimidine compound and its functional groups. Some pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
The molecular and cellular effects of a pyrimidine compound would depend on its specific targets and mode of action. For example, some pyrimidines are known to have anti-inflammatory effects .
实验室实验的优点和局限性
The use of 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine in laboratory experiments is that it is highly soluble in water, which makes it easy to work with in a laboratory setting. In addition, 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine is relatively inexpensive and readily available, which makes it an attractive option for laboratory experiments. One of the main limitations of using 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine in laboratory experiments is that it is not very stable, and can degrade over time. In addition, 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine can be toxic if used in large quantities, and should be handled with care.
未来方向
The potential future directions for research on 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine include further investigation into its anti-cancer and anti-inflammatory properties, as well as its potential use in the synthesis of organic compounds. In addition, further research could be conducted on the mechanism of action of 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine, as well as its potential toxicity and side effects. Finally, 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine could be further studied for its potential use in the development of new drugs and therapies.
安全和危害
The safety data sheet for a related compound, 4-Chloro-2-(methylthio)pyrimidine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-chloro-2-methyl-6-(3-phenylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-11-16-13(10-14(15)17-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPMVGHVRPMEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)
![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)
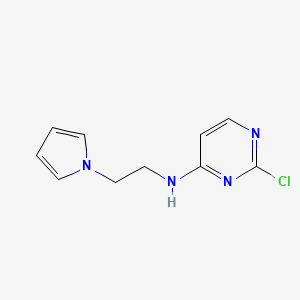

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)
![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)

